8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Structure: It contains fused rings, including a thiadiazine ring and a pyridine ring.
Functional Groups: Fluorophenyl, methoxyphenyl, and a cyano group (carbonitrile).
Preparation Methods
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, functional group transformations, and ring closures.
Key Intermediates: Formation of the thiadiazine ring and subsequent functionalization steps.
Reaction Conditions: Solvents, temperatures, and catalysts play crucial roles.
Challenges: The compound’s complexity makes large-scale production challenging.
Process Optimization: Researchers continually optimize synthetic routes for industrial scalability.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May exhibit pharmacological effects (e.g., anticancer, antimicrobial).
Industry: Employed in the synthesis of complex molecules.
Mechanism of Action
Targets: Interacts with specific receptors, enzymes, or cellular pathways.
Pathways: Modulates biochemical processes, affecting cell function.
Comparison with Similar Compounds
Uniqueness: Its fused ring system and specific substituents set it apart.
Similar Compounds: Related heterocyclic structures (e.g., pyridines, thiadiazines).
Remember, this compound’s intricate name reflects its fascinating chemistry!
Properties
Molecular Formula |
C21H18FN3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H18FN3O2S/c1-27-17-8-6-16(7-9-17)24-12-25-20(26)10-18(14-2-4-15(22)5-3-14)19(11-23)21(25)28-13-24/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
LWYMDDMGHSKMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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